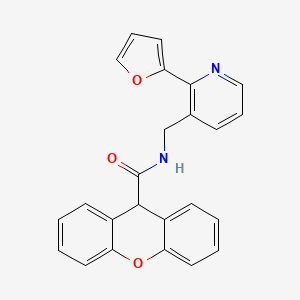
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((2-(furan-2-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide” is a complex organic molecule that contains a furan ring, a pyridine ring, and a xanthene ring . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings. The furan, pyridine, and xanthene rings would all contribute to the overall structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the types of intermolecular forces it can participate in.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis Techniques : The compound and its derivatives are synthesized through various chemical processes. For instance, N-(Quinolin-6-yl)furan-2-carboxamide was prepared by coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 in anhydrous pyridine, leading to N-(quinolin-6-yl)furan-2-carbothioamide. This process demonstrates the complex chemical reactions involved in creating such compounds (El’chaninov & Aleksandrov, 2017).
Chemical Transformations : These compounds undergo various chemical transformations. Acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, for example, resulted in derivatives of the new fused heterocyclic system – pyrrolo[1,2-a][1,4]diazocine (Stroganova, Vasilin, & Krapivin, 2016).
Molecular Structure Analysis : The molecular structures of several derivatives, such as 3-amino-2-benzoyl-4-(furan-2-yl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide, were studied using X-ray structural analysis, highlighting the structural diversity and complexity of these compounds (Dyachenko et al., 2019).
Potential Applications
Biological and Medicinal Chemistry : Some derivatives show promising biological activity. For example, new xanthene derivatives synthesized for antischistosomal activity indicate the potential medicinal applications of these compounds (Zeid et al., 1987).
Amplifiers in Biochemistry : Certain derivatives, such as pyridinylpyrimidines with strongly basic side chains, have been studied for their activities as amplifiers of phleomycin against Escherichia coli, suggesting applications in biochemical research and therapeutics (Brown & Cowden, 1982).
Antiprotozoal Agents : Compounds like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt showed strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Chemical Reactivity and Transformations : Studies on the reactivity and transformations of related compounds, such as the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide and its subsequent reactions, provide insights into the chemical versatility of these compounds (El’chaninov, Aleksandrov, & Stepanov, 2018).
Therapeutic Agent Potential : Derivatives like 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibit properties as potential therapeutic agents, with activities ranging from anticancer to antibacterial (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c27-24(26-15-16-7-5-13-25-23(16)21-12-6-14-28-21)22-17-8-1-3-10-19(17)29-20-11-4-2-9-18(20)22/h1-14,22H,15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDGFEQOSRFXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2468833.png)
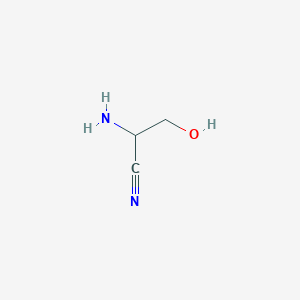


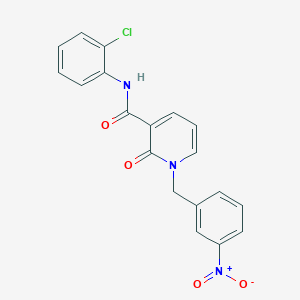

![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)

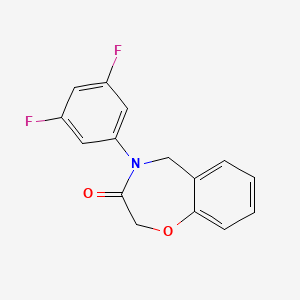


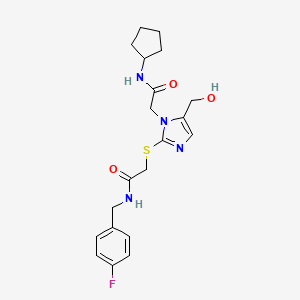
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2468853.png)